molecular formula C14H17ClN2O2 B2799098 2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide CAS No. 1087792-02-6

2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide

Cat. No.: B2799098
CAS No.: 1087792-02-6
M. Wt: 280.75
InChI Key: SWTJYJFVICYZGS-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide is unique due to the presence of the chloroacetamide moiety, which enhances its reactivity and potential for forming covalent bonds with biological targets. This feature makes it a valuable compound for drug development and other scientific research applications .

Biological Activity

2-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide, with CAS number 1087792-02-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₁₇ClN₂O₂
  • Molecular Weight : 280.75 g/mol
  • Chemical Structure : The compound features a chloro group, a pyrrolidine moiety, and an acetamide functional group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on substituted quinoline derivatives revealed that certain structural modifications enhanced activity against Mycobacterium tuberculosis, suggesting a potential pathway for developing new antimycobacterial agents .

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for anti-inflammatory properties. A review highlighted that pyrimidine derivatives with similar structural motifs showed promising inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The IC₅₀ values reported for some derivatives ranged from 19.45 µM to 42.1 µM against COX-1 and COX-2, indicating moderate to high potency in inhibiting these enzymes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloro Group : Enhances lipophilicity and may facilitate interaction with biological targets.
  • Pyrrolidine Ring : Imparts conformational flexibility and can influence binding affinity to receptors.
  • Acetamide Functionality : Essential for hydrogen bonding interactions with target proteins.

Case Studies

  • Antimycobacterial Screening :
    In a study assessing various substituted compounds, those structurally related to this compound demonstrated notable activity against multiple mycobacterial strains. The most effective compounds were characterized by low cytotoxicity against human cell lines, suggesting a favorable therapeutic index .
  • COX Inhibition :
    Another investigation into the anti-inflammatory properties of related compounds found that certain derivatives could significantly suppress COX-2 activity with IC₅₀ values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory conditions .

Properties

IUPAC Name

2-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-9-13(18)16-10-11-3-5-12(6-4-11)14(19)17-7-1-2-8-17/h3-6H,1-2,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTJYJFVICYZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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